molecular formula C16H13ClFNO B5823978 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide

3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide

Cat. No. B5823978
M. Wt: 289.73 g/mol
InChI Key: MEGNIMPGHRNPLW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide, also known as CF3, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the acrylamide family and is known for its ability to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide involves its ability to bind to the active site of the targeted enzyme and inhibit its activity. 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide is a reversible inhibitor, meaning that it can bind and unbind from the enzyme, allowing for the enzyme activity to return to normal once 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide is removed.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have several biochemical and physiological effects. Its inhibition of PKC has been shown to reduce inflammation and cell proliferation, while its inhibition of PDE has been shown to increase cAMP levels, which can lead to vasodilation and reduced platelet aggregation. 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide's inhibition of COX has also been shown to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide is its specificity for certain enzymes, allowing researchers to selectively inhibit the activity of these enzymes without affecting other physiological processes. However, 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide's specificity can also be a limitation, as it may not be effective in inhibiting other enzymes that are involved in the disease condition being studied. Additionally, 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide's reversible inhibition may not be suitable for long-term treatments, as the enzyme activity can return to normal once 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide is removed.

Future Directions

There are several future directions for 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide research. One direction is to investigate its potential as a therapeutic agent for various disease conditions, including inflammation, cancer, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of the targeted enzymes, which may have better therapeutic potential than 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide. Additionally, the development of new synthesis methods for 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide may allow for the production of larger quantities of the compound, which can facilitate its use in large-scale experiments.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide involves the reaction of 3-chloroaniline with 4-fluorobenzylbromide in the presence of potassium carbonate and copper powder. The resulting product is then reacted with acryloyl chloride to produce 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide. This synthesis method has been well established in the literature and has been used by many researchers to produce 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide for their experiments.

Scientific Research Applications

3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide has been extensively used in scientific research as an enzyme inhibitor. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), phosphodiesterase (PDE), and cyclooxygenase (COX). These enzymes play important roles in various physiological processes, and their inhibition by 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have therapeutic potential in several disease conditions.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGNIMPGHRNPLW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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